4-Nitrophenyl chloroformate

描述

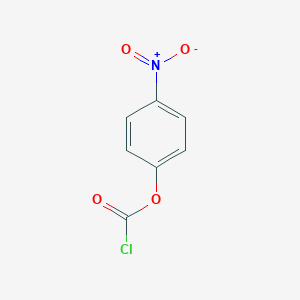

4-Nitrophenyl chloroformate (4-NPC, C₇H₄ClNO₄) is a reactive organochlorine compound widely used in organic synthesis. Its molecular structure features a nitro group in the para position of the phenyl ring and a chloroformate (-OCOCl) group, making it highly electrophilic . This compound is employed in the synthesis of activated carbonates, thiocarbonates, and urethanes, particularly in peptide coupling, prodrug development, and polymer chemistry . It reacts with nucleophiles (e.g., alcohols, amines) under mild conditions (0–25°C) in dichloromethane (DCM) or tetrahydrofuran (THF) with bases like pyridine or triethylamine .

准备方法

4-Nitrophenyl chloroformate can be synthesized through a nucleophilic substitution reaction. The general synthetic route involves the reaction of 4-nitrophenol with phosgene in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to control the exothermic nature of the process . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities .

化学反应分析

4-Nitrophenyl chloroformate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-nitrophenol and carbon dioxide.

Formation of Isocyanates: It can be converted to isocyanates through a two-step process involving the formation of an intermediate carbamate.

Common reagents used in these reactions include bases like triethylamine and solvents such as toluene and chloroform. Major products formed from these reactions include 4-nitrophenyl carbamates, carbonates, and isocyanates .

科学研究应用

Chemical Synthesis Applications

1.1. Protecting Group for Hydroxy Groups

One of the primary uses of 4-nitrophenyl chloroformate is as a protecting group for hydroxyl (-OH) functional groups in organic synthesis. This protection is crucial during multi-step synthesis processes to prevent unwanted reactions at these sites. NPC can form carbamate derivatives, which can be selectively deprotected later when needed. This application is particularly significant in the synthesis of nucleosides and other complex organic molecules .

1.2. Synthesis of Polycarbonates

NPC has been utilized in the synthesis of aromatic polycarbonates, which are important materials in biomaterials and polymer science. The incorporation of NPC into polymer structures enhances their properties, making them suitable for various applications, including drug delivery systems and tissue engineering .

1.3. Cross-Linking Agents

The compound serves as a cleavable, heterobifunctional cross-linker, facilitating the reversible conjugation of amines to thiol-modified DNA. This property is particularly useful in bioconjugation techniques, where specific targeting and controlled release are desired .

Biochemical Applications

2.1. Enzyme Inhibition Studies

NPC has been employed in studies aimed at inhibiting specific enzymes by modifying their active sites through carbamoylation. This method allows researchers to investigate enzyme mechanisms and develop potential inhibitors for therapeutic purposes .

2.2. Antibody Labeling

In immunological studies, NPC is used to label antibodies for detection assays. The nitrophenyl group allows for easy detection through spectroscopic methods, enhancing the sensitivity of assays such as ELISA (enzyme-linked immunosorbent assay) .

3.1. Synthesis of Modified Dextrans

A notable case study involves the use of NPC in synthesizing poly(oxyethylene) modified dextrans, which are used in drug delivery systems due to their biocompatibility and ability to form hydrogels . The dextran derivatives exhibited improved solubility and controlled release properties.

3.2. Development of Controlled Release Systems

Another study demonstrated the application of NPC in creating controlled release systems for pharmaceuticals, where it was used to modify polymeric matrices that could release drugs in a sustained manner under physiological conditions .

Data Tables

作用机制

The mechanism of action of 4-nitrophenyl chloroformate involves the activation of nucleophiles through the formation of reactive intermediates. When it reacts with a nucleophile, it forms a 4-nitrophenyl carbamate or carbonate intermediate, which can then undergo further reactions to form the desired product . The molecular targets and pathways involved include the activation of hydroxyl, thiol, and amine groups, facilitating the formation of stable linkages .

相似化合物的比较

Comparison with Structurally Similar Chloroformates

Reactivity and Electronic Effects

The para-nitro group in 4-NPC enhances electrophilicity at the carbonyl carbon by withdrawing electron density, accelerating reactions with nucleophiles. This contrasts with:

- Phenyl chloroformate : Lacks the nitro group, resulting in lower reactivity due to reduced electron-withdrawing effects.

- Allyl chloroformate : The allyl group provides conjugative stabilization, making it less reactive than 4-NPC in forming carbonates .

Leaving Group Efficiency

4-NPC releases 4-nitrophenoxide as a leaving group, which is stabilized by resonance due to the nitro group. This contrasts with:

- Ethyl chloroformate : Releases ethoxide, a poorer leaving group, requiring harsher conditions (e.g., higher temperatures) for reactions .

- p-Nitrophenyl chlorocarbonate : Similar to 4-NPC but forms a carbonate intermediate instead of a chloroformate, leading to differences in downstream reactivity .

Bioconjugation

4-NPC outperforms carbodiimides (e.g., DCC) in forming carbamate bridges. For instance, lysine-linked chloramphenicol derivatives synthesized with 4-NPC show enhanced antimicrobial activity (EC₅₀: 1–10 µM) compared to amide or triazolium linkages .

Physical Properties

| Property | 4-NPC | Phenyl Chloroformate | Allyl Chloroformate |

|---|---|---|---|

| Melting Point (°C) | 75–82 | Liquid | Liquid |

| Boiling Point (°C/mmHg) | 159–162/19 | 197/760 | 113/760 |

| Solubility | DCM, THF, acetone | DCM, ether | DCM, ether |

Case Studies: Reaction Efficiency

Carbamate Formation

4-NPC reacts with bis(2-hydroxyethyl) disulfide in DCM at 45°C to form disulfide conjugates in 4 hours . In contrast, ethyl chloroformate requires longer reaction times (8–12 hours) under similar conditions.

生物活性

4-Nitrophenyl chloroformate (p-NPC) is a versatile chemical compound widely utilized in organic synthesis and biochemistry. Its biological activity primarily revolves around its applications in protein immobilization, synthesis of biomaterials, and as a coupling reagent in various biochemical reactions. This article delves into the biological activity of p-NPC, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₇H₄ClNO₄

- Molecular Weight : 201.56 g/mol

- CAS Number : 7693-46-1

- Solubility : Soluble in acetone, chloroform, toluene, and benzene; moisture sensitive.

1. Protein Immobilization

One of the most significant applications of p-NPC is in the immobilization of proteins on biomaterial surfaces. This process enhances the fixation of orthopedic implants by covalently bonding biomolecules to surfaces. A study demonstrated that varying concentrations of p-NPC influenced the enzymatic activity of trypsin immobilized on Co-Cr-Mo and Ti-6Al-4V surfaces:

| Concentration (mg/cm²) | Enzymatic Activity (BAEE Units) | Material |

|---|---|---|

| 0.65 | 7.4 | Co-Cr-Mo |

| 1.95 | 4 | Ti-6Al-4V |

| Adsorbed | 1.5 | Co-Cr-Mo |

| Adsorbed | 10.5 | Ti-6Al-4V |

The results indicated that an optimal concentration (0.65 mg/cm²) maximized enzymatic activity, while higher concentrations led to decreased activity due to steric hindrance or unfavorable interactions with the substrate .

2. Synthesis of Biomaterials

p-NPC is also employed in synthesizing aromatic polycarbonates used for biomaterials. The compound's reactivity allows it to form activated carbonates that can be further modified for specific applications in drug delivery systems and tissue engineering .

Case Study 1: Hydrolysis Kinetics

A study investigated the kinetics of p-NPC hydrolysis in various solvent mixtures, revealing a sigmoidal relationship between the observed rate constant and water concentration. This work highlighted how solvent composition affects the hydrolysis rate, which is crucial for optimizing reaction conditions in biological settings .

Case Study 2: Polymer Prodrug Strategy

In drug delivery research, p-NPC was utilized to activate Taxol (Paclitaxel) for enhanced therapeutic efficacy. The activation process involved coupling Taxol with diglycolate using p-NPC, resulting in a polymer prodrug that exhibited improved pharmacokinetic properties compared to Taxol alone .

Biological Activity Insights

Research has shown that the biological activity of p-NPC can be influenced by its chemical structure and the surrounding environment:

- Nucleophilicity : The compound's reactivity is sensitive to solvent effects, which can alter its efficiency as a coupling agent.

- Enzymatic Activity : The immobilization technique significantly impacts enzyme stability and activity, making p-NPC a critical reagent in developing biosensors and biocatalysts.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-nitrophenyl chloroformate (4-NPCF)?

- 4-NPCF is synthesized via two primary methods:

- Phosgene route : Reacting 4-nitrophenol with phosgene under controlled conditions (yield ~90%) .

- Bis(trichloromethyl) carbonate route : A safer alternative using 4-nitrophenol and bis(trichloromethyl) carbonate, avoiding hazardous phosgene .

- Key considerations: Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis.

Q. How is 4-NPCF utilized in peptide synthesis?

- 4-NPCF acts as an activated carbonyl reagent to form stable intermediates (e.g., carbonates or carbamates). For example:

- Coupling amines : Reacting 4-NPCF with amines in dichloromethane (DCM) at -20°C with diisopropylethylamine (DIEA) as a base yields urea derivatives .

- Immobilizing ligands : Hydroxymethyl polystyrene resin is activated with 4-NPCF for ligand attachment in asymmetric catalysis .

Q. What safety precautions are critical when handling 4-NPCF?

- Hazards : Corrosive (Skin Corr. 1B), releases HCl during reactions, and may emit toxic gases (NOₓ) upon decomposition .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and neutralize acidic byproducts with weak bases (e.g., pyridine) .

Advanced Research Questions

Q. How can reaction efficiency be optimized when using 4-NPCF in polymer functionalization?

- PEG activation : Excess 4-NPCF (1.2 eq) ensures maximum conversion of hydroxyl groups to esters. IR spectroscopy (C=O stretch at 1768 cm⁻¹) confirms activation .

- Neutralization : Triethylamine (TEA) is added to scavenge HCl, preventing side reactions and maintaining reaction pH .

- Purity challenges : Residual 4-nitrophenol (hydrolysis byproduct) can interfere with downstream applications; purify via recrystallization (chloroform/hexane) .

Q. What mechanistic insights explain contradictory yields in 4-NPCF-mediated reactions?

- Competing pathways : Base strength impacts product distribution. For example:

- Using Et₃N with 4-NPCF and 2-(4-nitrophenyl)sulfonylethanol leads to elimination byproducts (e.g., vinyl sulfones).

- Switching to pyridine minimizes elimination, achieving 65% yield of the desired carbonate .

Q. How does 4-NPCF enable nanoparticle synthesis for drug delivery?

- Polymer activation : 4-NPCF modifies α-elastin or PLGA by activating hydroxyl groups, forming ester bonds for crosslinking.

- Nanoparticle assembly : Activated polymers react with amines (e.g., ethylenediamine) to create biodegradable networks for controlled drug release (e.g., dexamethasone dipropionate) .

Q. What analytical techniques validate successful 4-NPCF-mediated reactions?

- IR spectroscopy : Loss of hydroxyl peaks (3400-3450 cm⁻¹) and emergence of ester C=O (1768 cm⁻¹) confirm activation .

- TLC/HPLC : Monitor reaction progress using mobile phases like methanol/EDC, where 4-NPCF’s high mobility (due to polarity cancellation by NO₂/Cl) distinguishes it from products .

Q. Data Contradiction Analysis

Q. Why do reported yields for 4-NPCF synthesis vary across studies?

- Impurity factors : Residual phosgene or moisture in reagents reduces yield. Strict anhydrous conditions and reagent purity (>98%) are critical .

- Stoichiometry : Excess 4-nitrophenol (1.1 eq) improves conversion, but unreacted starting material complicates purification .

Q. How to reconcile conflicting mobility data in activated PEG characterization?

- Polarity dynamics : 4-NPCF’s non-polar nature (due to NO₂/Cl polarity cancellation) results in high chromatographic mobility. Activated PEG, with extended chains and partial polarity, shows intermediate mobility, confirming successful conjugation .

Q. Methodological Best Practices

属性

IUPAC Name |

(4-nitrophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLNNXIXOYSCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064772 | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream crystals with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | 4-Nitrophenyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7693-46-1 | |

| Record name | 4-Nitrophenyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。